molecular formula C7H2ClF11O B3041116 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene CAS No. 261503-69-9

2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene

Cat. No. B3041116
CAS RN: 261503-69-9
M. Wt: 346.52 g/mol
InChI Key: RHKBPIVJBGOMFL-UHFFFAOYSA-N
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Description

2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene is a chemical compound that is available from various manufacturers . It has a molecular formula of C7H2ClF11O and a molecular weight of 346.53 .


Molecular Structure Analysis

This compound contains a total of 21 bonds, including 19 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 aliphatic ether .

Scientific Research Applications

Synthesis and Reactivity

  • A study by Billups et al. (1996) on the synthesis and chemistry of related bicyclic compounds highlights the intricacies of generating and manipulating fluorinated structures, which may offer insights into the reactivity of complex fluorinated compounds like 2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene (Billups et al., 1996).
  • Research by Kajimoto et al. (2021) on the preparation and applications of novel multi-functionalized fluorine-containing organometallics, such as tetrafluoroethylenated zinc reagent, provides a framework for understanding how fluorinated entities can be synthesized and utilized in various chemical transformations (Kajimoto et al., 2021).

Environmental Considerations

  • A study by Sapkota & Marshall (2022) on the gas-phase chemistry of fluorinated olefins with chlorine atoms investigates the environmental implications, including global warming potentials, of fluorinated compounds. This research is critical for understanding the atmospheric behaviors of complex fluorinated molecules like this compound (Sapkota & Marshall, 2022).

Catalysis and Chemical Transformations

  • Research by Teinz et al. (2011) on the use of metal fluoride catalysts for dehydrohalogenation reactions provides insight into the catalytic potential of fluorinated compounds, possibly including those similar to this compound. This study demonstrates the specificity and efficiency of fluorinated catalysts in chemical synthesis (Teinz et al., 2011).

Fluorine Chemistry and Applications

  • The work by Balaraman et al. (2016) on the detrifluoroacetylative generation of halogenated enolates presents a methodology that could be applicable to the synthesis and manipulation of complex fluorinated molecules like this compound, showcasing the versatility of fluorine in organic synthesis (Balaraman et al., 2016).

properties

IUPAC Name

2-chloro-3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF11O/c1-2(8)3(9,5(12,13)14)20-7(18,19)4(10,11)6(15,16)17/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKBPIVJBGOMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF11O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401145114
Record name 2-Chloro-3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261503-69-9
Record name 2-Chloro-3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261503-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene
Reactant of Route 2
2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene
Reactant of Route 3
2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene
Reactant of Route 4
2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene
Reactant of Route 5
2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene
Reactant of Route 6
2-Chloro-3-heptafluoropropoxy-3,4,4,4-tetrafluorobut-1-ene

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